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molecular formula C15H12N2O2S B1395705 3-Benzenesulfonylquinolin-8-ylamine CAS No. 607743-08-8

3-Benzenesulfonylquinolin-8-ylamine

Cat. No. B1395705
M. Wt: 284.3 g/mol
InChI Key: NSGYGDABEZHUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07452888B2

Procedure details

A slurry of 8-nitro-3-phenylsulfonylquinoline (D4) (46.7 g, 172 mmol), in tetrahydrofuran (750 ml) was added to a stirred solution of 30% titanium (III) chloride in aqueous HCl (470 ml) [Supplied by BDH] cooled in an ice bath, at such a rate that the temperature was maintained below 35° C. Once the addition was completed, the solution was stirred for a further 10 minutes then water (1.5 L) was introduced and the mixture poured into a 5 L beaker. The rapidly stirred solution was treated by portionwise addition of solid potassium carbonate in order to attain pH ˜8.5. EDTA (250 g, 0.86 mol) was added and followed by further potassium carbonate to maintain pH ˜8.5. The mixture was extracted with dichloromethane (3×1 L) and the combined organic phase passed through a silica plug (500 g) eluting with further dichloromethane (1 L) and 10% ethyl acetate in dichloromethane (1 L). The combined organic phases were evaporated and the residue subjected to purification using Biotage Flash-75 chromatography apparatus (2 kg silica gel), eluting with dichloromethane and increasing proportions of ether to give the title compound (D5) (34.5 g, 72%) as a pale brown solid;
Quantity
46.7 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
470 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
1.5 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
250 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:13]=1[N:12]=[CH:11][C:10]([S:14]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)(=[O:16])=[O:15])=[CH:9]2)([O-])=O.O.C(=O)([O-])[O-].[K+].[K+].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O>O1CCCC1.Cl.[Cl-].[Ti+3].[Cl-].[Cl-]>[NH2:1][C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:13]=1[N:12]=[CH:11][C:10]([S:14]([C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1)(=[O:16])=[O:15])=[CH:9]2 |f:2.3.4,8.9.10.11|

Inputs

Step One
Name
Quantity
46.7 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC=C2C=C(C=NC12)S(=O)(=O)C1=CC=CC=C1
Name
Quantity
750 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
470 mL
Type
solvent
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Ti+3].[Cl-].[Cl-]
Step Two
Name
Quantity
1.5 L
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
250 g
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for a further 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
at such a rate that the temperature was maintained below 35° C
ADDITION
Type
ADDITION
Details
Once the addition
ADDITION
Type
ADDITION
Details
the mixture poured into a 5 L beaker
TEMPERATURE
Type
TEMPERATURE
Details
to maintain pH ˜8.5
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (3×1 L)
WASH
Type
WASH
Details
eluting with further dichloromethane (1 L) and 10% ethyl acetate in dichloromethane (1 L)
CUSTOM
Type
CUSTOM
Details
The combined organic phases were evaporated
CUSTOM
Type
CUSTOM
Details
the residue subjected to purification
WASH
Type
WASH
Details
chromatography apparatus (2 kg silica gel), eluting with dichloromethane
TEMPERATURE
Type
TEMPERATURE
Details
increasing proportions of ether

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC=1C=CC=C2C=C(C=NC12)S(=O)(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 34.5 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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